molecular formula C8H14O2S B1518996 1,4-Dioxaspiro[4.5]decane-8-thiol CAS No. 1038981-83-7

1,4-Dioxaspiro[4.5]decane-8-thiol

Cat. No. B1518996
M. Wt: 174.26 g/mol
InChI Key: GLNUNPNRGZFERT-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-thiol is a chemical compound with the CAS Number: 1038981-83-7 . It has a molecular weight of 174.26 and its IUPAC name is 1,4-dioxaspiro[4.5]decane-8-thiol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 1,4-Dioxaspiro[4.5]decane-8-thiol is 1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2 . This provides a standardized way to represent the compound’s structure using a textual string. For a 3D structure, it’s recommended to refer to chemical databases or software that can interpret the InChI code.


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8-thiol has a density of 1.1±0.1 g/cm^3, a boiling point of 266.4±40.0 °C at 760 mmHg, and a flash point of 114.9±27.3 °C . It also has a molar refractivity of 46.3±0.4 cm^3, a polar surface area of 57 Å^2, and a molar volume of 151.5±5.0 cm^3 .

Scientific Research Applications

  • Preparation of Arylcyclohexanones Analgesics and Metalloproteinase Inhibitors

    • A compound similar to “1,4-Dioxaspiro[4.5]decane-8-thiol”, known as “ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate”, can be used in the preparation of arylcyclohexanones analgesics and metalloproteinase inhibitors .
  • Synthesis of Benzimidazole Derivatives as Therapeutic TRPM8 Receptor Modulators

    • “Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate” can also be used in the synthesis of benzimidazole derivatives as therapeutic TRPM8 receptor modulators .
  • Synthesis of Apoptosis Inducing Agents

    • “Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate” can be used in the synthesis of apoptosis inducing agents .
  • Proline-catalyzed Diels Alder Reaction

    • A compound known as “®-1,4-Dioxaspiro 4.5 decane-2-carboxaldehyde” can be used as a reactant for Proline-catalyzed Diels Alder reaction .

As always, handling and working with chemicals should always be done under the guidance of a trained professional and in accordance with safety regulations. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemicals .

  • Preparation of Arylcyclohexanones Analgesics and Metalloproteinase Inhibitors

    • A compound similar to “1,4-Dioxaspiro[4.5]decane-8-thiol”, known as “ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate”, can be used in the preparation of arylcyclohexanones analgesics and metalloproteinase inhibitors .
  • Synthesis of Benzimidazole Derivatives as Therapeutic TRPM8 Receptor Modulators

    • “Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate” can also be used in the synthesis of benzimidazole derivatives as therapeutic TRPM8 receptor modulators .
  • Synthesis of Apoptosis Inducing Agents

    • “Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate” can be used in the synthesis of apoptosis inducing agents .
  • Proline-catalyzed Diels Alder Reaction

    • A compound known as “®-1,4-Dioxaspiro 4.5 decane-2-carboxaldehyde” can be used as a reactant for Proline-catalyzed Diels Alder reaction .

As always, handling and working with chemicals should always be done under the guidance of a trained professional and in accordance with safety regulations. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemicals .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335, and H412 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNUNPNRGZFERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1S)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decane-8-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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